ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
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Overview
Description
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate typically involves the condensation of an appropriate anthranilic acid derivative with an aldehyde or ketone, followed by cyclization and esterification. Common reagents used in the synthesis include:
- Anthranilic acid or its derivatives
- Aldehydes or ketones
- Acid catalysts (e.g., hydrochloric acid, sulfuric acid)
- Esterification agents (e.g., ethanol, ethyl chloroformate)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reagents and conditions as in laboratory synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with higher oxidation states.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate would depend on its specific interactions with molecular targets. Typically, compounds in the quinazolinone family exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Benzodiazepines: Another class of bicyclic compounds with diverse biological activities.
Isoquinolines: Compounds with a similar bicyclic structure but different ring fusion.
Uniqueness
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its ester group, for example, may influence its solubility, reactivity, and interactions with biological targets.
Biological Activity
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, a compound belonging to the quinazolinone family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O3, with a molecular weight of 248.28 g/mol. The compound features a bicyclic structure that includes a benzene ring fused to a pyrimidine ring, characteristic of quinazolinones. The presence of an ester group may influence its solubility and reactivity within biological systems .
Synthesis
The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization and esterification. Common reagents include:
- Anthranilic acid or derivatives
- Aldehydes or ketones
- Acid catalysts (e.g., hydrochloric acid)
- Esterification agents (e.g., ethanol)
This synthetic route allows for the generation of various derivatives with potentially enhanced biological activities .
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. This compound has been studied for its potential in combating bacterial infections. For instance, derivatives have shown activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .
Antitumor Activity
Several studies have highlighted the antitumor potential of quinazolinone compounds. This compound and its derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Notably, certain structural modifications have been linked to enhanced cytotoxic effects against specific cancer cell lines .
Anticonvulsant Activity
Quinazolinones are also recognized for their anticonvulsant properties. This compound has been investigated for its efficacy in reducing seizure activity in animal models. The mechanism appears to involve modulation of neurotransmitter systems, although further studies are required to elucidate the precise pathways involved .
Study 1: Antimicrobial Efficacy
A study conducted by Al-Khuzaie et al. demonstrated that derivatives of quinazolinones, including this compound, exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth .
Study 2: Antitumor Effects
In a research study published in 2016 by Al-Suwaidan et al., various quinazolinone derivatives were tested for their cytotoxic effects on human breast cancer cells. This compound was among the compounds that showed promising results in inhibiting cell viability at low micromolar concentrations .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 2-(3-methyl-2-oxo-4H-quinazolin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-12(16)9-15-11-7-5-4-6-10(11)8-14(2)13(15)17/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAYOLJJWNCYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2CN(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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